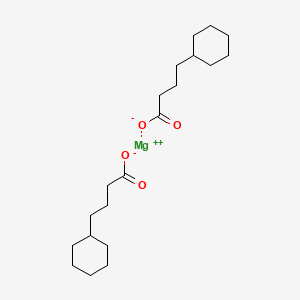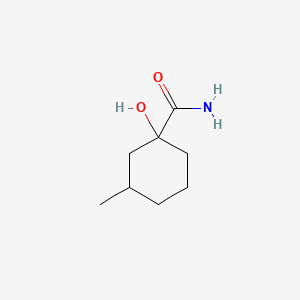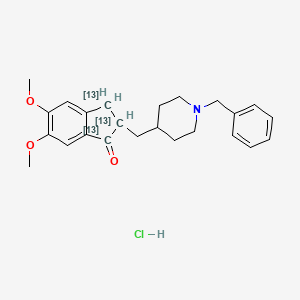
copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol is a complex compound with the molecular formula C26H18CuN4O8 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. It is also referred to by several synonyms, including copper myxin and cuprimyxin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol involves the reaction of 6-methoxy-1-phenazinol 5,10-dioxide with a copper(II) salt. The precursor, 6-methoxy-1-phenazinol 5,10-dioxide, is synthesized by selective methylation of iodinin (1,6-phenazinol 5,10-dioxide) using a methylene agent such as dimethyl sulfate in an inert organic solvent . The reaction is typically carried out in an organic solvent like acetic acid, acetonitrile, methanol, ether, or chloroform .
Industrial Production Methods: In industrial settings, the copper complex is prepared by combining a saturated solution of 6-methoxy-1-phenazinol 5,10-dioxide with a saturated solution of a copper(II) salt in the same solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the dissolution of the reactants . The final product is isolated by precipitation from the reaction medium, resulting in a high yield of free-flowing, crystalline product .
Chemical Reactions Analysis
Types of Reactions: Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper ion and the phenazine structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed: The major products formed from these reactions include various copper complexes and phenazine derivatives. These products are often characterized by their unique chemical and physical properties, which are influenced by the nature of the substituents on the phenazine ring .
Scientific Research Applications
Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique redox properties . In biology and medicine, it has been studied for its potential antimicrobial and anticancer activities . The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol involves its interaction with molecular targets such as enzymes and DNA. The copper ion plays a crucial role in mediating redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects . The phenazine structure also allows the compound to intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other copper-phenazine complexes and phenazine derivatives such as iodinin and myxin . These compounds share some chemical properties but differ in their biological activities and applications. The presence of the methoxy group and the copper ion in this compound contributes to its distinct characteristics and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C26H20CuN4O8 |
|---|---|
Molecular Weight |
580.0 g/mol |
IUPAC Name |
copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol |
InChI |
InChI=1S/2C13H10N2O4.Cu/c2*1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17;/h2*2-7,16H,1H3; |
InChI Key |
OCZDCLUXOQSOLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-].COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)








